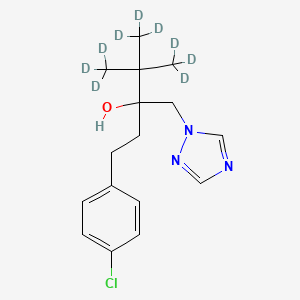
Tebuconazole-d9
Übersicht
Beschreibung
Tebuconazol-d9 ist ein deuteriummarkiertes Derivat von Tebuconazol, einem landwirtschaftlichen Azol-Fungizid. Die Deuteriummarkierung beinhaltet das Ersetzen von Wasserstoffatomen durch Deuterium, ein stabiles Isotop von Wasserstoff. Diese Modifikation wird hauptsächlich für die Verfolgung und Quantifizierung in der wissenschaftlichen Forschung verwendet. Tebuconazol selbst ist bekannt für seine Fähigkeit, das Enzym Sterol 14α-Demethylase (CYP51) zu hemmen, das für die Biosynthese von Ergosterol, einem essentiellen Bestandteil von Pilzzellmembranen, entscheidend ist .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Tebuconazol-d9 umfasst mehrere Schritte, beginnend mit p-Chlorbenzaldehyd und Pinacolon als Ausgangsmaterialien. Der Prozess umfasst Kondensations-, Hydrierungs- und Epoxidierungsreaktionen, um 2-(4-Chlorbenzylethyl)-2-tert-butylepoxid zu bilden. Dieser Zwischenprodukt wird dann unter Cokatalyse von organischem Amin und Kronenether mit Triazol einer Ringöffnungsreaktion unterzogen, um Tebuconazol zu ergeben . Die Deuteriummarkierung wird durch Substitution von Wasserstoffatomen durch Deuterium unter Verwendung deuterierter Reagenzien erreicht .
Industrielle Produktionsmethoden
Die industrielle Produktion von Tebuconazol-d9 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist optimiert, um Ausbeute und Reinheit zu verbessern, wobei häufig fortschrittliche Katalysetechniken und strenge Reaktionsbedingungen eingesetzt werden, um die hohe isotopen Reinheit des Endprodukts zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
Tebuconazol-d9 wird in der wissenschaftlichen Forschung für verschiedene Anwendungen eingesetzt, darunter:
Wirkmechanismus
Tebuconazol-d9 übt seine Wirkung durch Hemmung des Enzyms Sterol 14α-Demethylase (CYP51) aus, das an der Biosynthese von Ergosterol beteiligt ist, einem lebenswichtigen Bestandteil von Pilzzellmembranen. Durch die Hemmung dieses Enzyms stört Tebuconazol-d9 die Produktion von Ergosterol, was zur Ansammlung toxischer Sterolzwischenprodukte führt und letztendlich zum Zelltod von Pilzen führt . Zu den beteiligten molekularen Zielstrukturen und Wegen gehören Cytochrom-P450-Enzyme und Flavin-abhängige Monooxygenasen .
Wirkmechanismus
Target of Action
Tebuconazole-d9, like its parent compound Tebuconazole, is a triazole fungicide that is active against both seed and foliar fungi . Its primary target is the enzyme 14α-demethylase (CYP51) isolated from Ustilago maydis and Sorghum bicolor . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
This compound inhibits the action of 14α-demethylase, thereby preventing the biosynthesis of ergosterol . This disruption in ergosterol production leads to changes in the fungal cell membrane’s permeability and activity, ultimately causing the death of the fungus .
Biochemical Pathways
The inhibition of 14α-demethylase by this compound affects the ergosterol biosynthesis pathway . This disruption leads to an accumulation of 14α-methyl sterols and a corresponding decrease in ergosterol within the fungal cell . The altered sterol composition disrupts the function of the fungal cell membrane, affecting its fluidity, asymmetry, and permeability . This disruption can lead to the inhibition of fungal growth and reproduction .
Pharmacokinetics
After oral administration, peak excretion rates were reached after 1.4 hours, and the mean elimination half-life was 7.8 hours . .
Result of Action
The inhibition of ergosterol biosynthesis by this compound leads to the death of the fungus, effectively controlling fungal pathogens in a range of vegetables, fruits, and crops . . For example, they show a strong ability to interfere with Cytochrome P450 enzymes, leading to endocrine-disrupting effects .
Biochemische Analyse
Biochemical Properties
Tebuconazole-d9, like its parent compound tebuconazole, interacts with various enzymes and proteins. It inhibits 14α-demethylase, an enzyme isolated from U. maydis and S. bicolor, with IC50 values of 0.05 and 0.16 nM, respectively . This interaction is crucial for its fungicidal activity as it disrupts the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Cellular Effects
This compound can influence various cellular processes. For instance, it has been observed to inhibit the androgenic effect of the androgen receptor agonist DHT . It also exhibits cytotoxic effects . In animal models, tebuconazole has been shown to induce developmental disorders, immune abnormalities, reproductive dysfunction, nephrotoxicity, and hepatotoxicity .
Molecular Mechanism
The molecular mechanism of this compound is primarily through its interaction with the enzyme 14α-demethylase . By inhibiting this enzyme, it disrupts the biosynthesis of ergosterol, leading to the death of the fungus . It also interferes with the androgen receptor, affecting hormone signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that approximately 98% of tebuconazole was degraded within 7 days . This suggests that this compound may also exhibit similar temporal dynamics. More specific studies on this compound are needed to confirm this.
Dosage Effects in Animal Models
The effects of this compound in animal models are likely to vary with dosage, similar to its parent compound tebuconazole . High doses of tebuconazole have been associated with adverse effects such as developmental disorders, immune abnormalities, and reproductive dysfunction . Specific studies on the dosage effects of this compound in animal models are currently lacking.
Metabolic Pathways
This compound is likely to be involved in similar metabolic pathways as tebuconazole. Studies have suggested that cytochrome P450 (CYP) and flavin-dependent monooxygenase are involved in the metabolism of tebuconazole . These enzymes could potentially interact with this compound in a similar manner.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-studied. Given its similarity to tebuconazole, it may be transported and distributed in a similar manner. Tebuconazole has been found to accumulate more in the roots than in the shoots of rice plants .
Subcellular Localization
Studies on similar triazole pesticides in rice have shown that these compounds have a higher proportion in cell walls than in cell organelles and soluble components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tebuconazole-d9 involves several steps, starting with p-chlorobenzaldehyde and pinacolone as initial raw materials. The process includes condensation, hydrogenation, and epoxidation reactions to form 2-(4-chlorobenzene ethyl)-2-tertiary butyl ethylene oxide. This intermediate then undergoes a ring-opening reaction with triazole under the co-catalysis of organic amine and crown ether to yield Tebuconazole . The deuterium labeling is achieved by substituting hydrogen atoms with deuterium using deuterated reagents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to improve yield and purity, often involving advanced catalysis techniques and stringent reaction conditions to ensure the high isotopic purity of the final product .
Analyse Chemischer Reaktionen
Reaktionstypen
Tebuconazol-d9 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Beinhaltet die Einführung von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel unter sauren oder basischen Bedingungen.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid und andere Reduktionsmittel unter wasserfreien Bedingungen.
Substitution: Halogene, Nucleophile und andere Reagenzien unter verschiedenen Bedingungen, abhängig von der gewünschten Substitution.
Hauptsächlich gebildete Produkte
Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion deuterierte Alkohole erzeugen kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Propiconazol: Ein weiteres Triazol-Fungizid mit einem ähnlichen Wirkmechanismus, das die Sterol 14α-Demethylase hemmt.
Triadimefon: Ein Triazol-Fungizid, das ebenfalls die Sterolbiosynthese in Pilzen angreift.
Difenoconazol: Ein Breitband-Triazol-Fungizid mit ähnlichen antimykotischen Eigenschaften.
Einzigartigkeit
Tebuconazol-d9 ist aufgrund seiner Deuteriummarkierung einzigartig, die seine Stabilität erhöht und eine präzise Verfolgung und Quantifizierung in wissenschaftlichen Studien ermöglicht. Diese Isotopenmarkierung unterscheidet es von anderen ähnlichen Verbindungen und macht es besonders wertvoll für Forschungsanwendungen .
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-1,1,1-trideuterio-3-(1,2,4-triazol-1-ylmethyl)-2,2-bis(trideuteriomethyl)pentan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O/c1-15(2,3)16(21,10-20-12-18-11-19-20)9-8-13-4-6-14(17)7-5-13/h4-7,11-12,21H,8-10H2,1-3H3/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMNMQRDXWABCY-GQALSZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501339966 | |
| Record name | Tebuconazole-(tert-butyl-d9) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501339966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246818-83-6 | |
| Record name | Tebuconazole-(tert-butyl-d9) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501339966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1246818-83-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


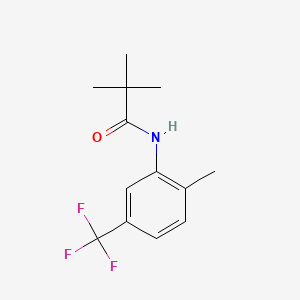
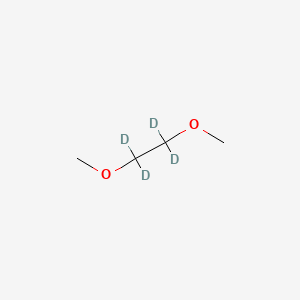
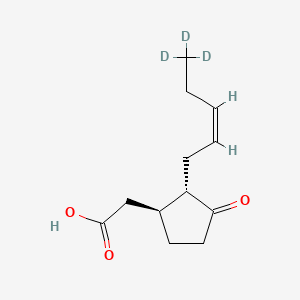
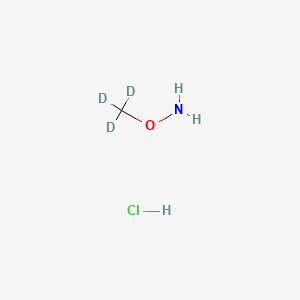

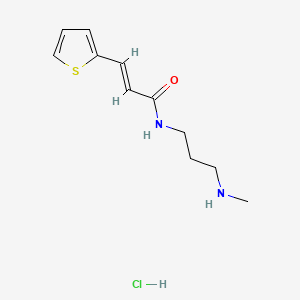

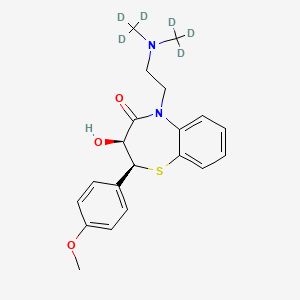
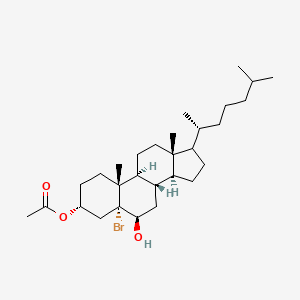
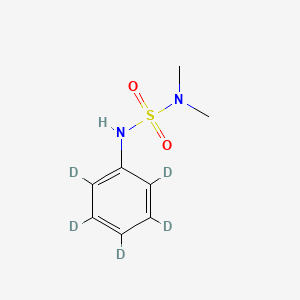
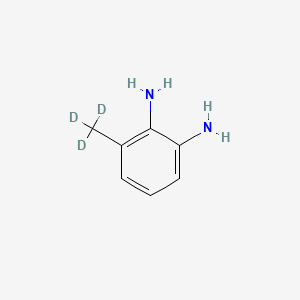

![4-[2'-(7''-Deazaguanine)ethyl]benzoic Acid N-Hydroxysuccinimide Ester](/img/structure/B565660.png)
